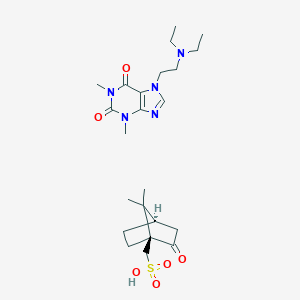
(2-Hydroxyphenyl)acetonitrile
Overview
Description
(2-Hydroxyphenyl)acetonitrile, also known as 2-hydroxybenzyl cyanide, is an organic compound with the molecular formula C8H7NO. It is a derivative of benzyl cyanide where a hydroxyl group is substituted at the ortho position of the benzene ring. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Hydroxyphenyl)acetonitrile can be synthesized through several methods:
Reaction of Hydroxybenzyl Alcohols with Hydrogen Cyanide: This method involves the reaction of hydroxybenzyl alcohols with hydrogen cyanide to produce hydroxyphenylacetonitriles.
Demethylation of 2-(2-Methoxyphenyl)acetonitrile: Another method involves the demethylation of 2-(2-methoxyphenyl)acetonitrile using boron tribromide (BBr3).
Industrial Production Methods: Industrial production often employs the reaction of hydroxybenzyl alcohols with hydrogen cyanide due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields primary amines.
Substitution: Forms various substituted phenylacetonitriles.
Scientific Research Applications
(2-Hydroxyphenyl)acetonitrile has diverse applications in scientific research:
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the synthesis of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Hydroxyphenyl)acetonitrile involves its interaction with various molecular targets:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Modulation: The compound may interact with specific receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
2-(2-Hydroxyphenyl)oxazole: Known for its excited-state intramolecular proton transfer (ESIPT) properties.
2-(2-Hydroxyphenyl)benzothiazole: Exhibits significant biological activities, including antimicrobial and antitumor properties.
Uniqueness: (2-Hydroxyphenyl)acetonitrile is unique due to its ortho-hydroxy substitution, which imparts distinct reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2-(2-hydroxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWRBGOAZXDIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441963 | |
| Record name | (2-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14714-50-2 | |
| Record name | (2-hydroxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of (2-Hydroxyphenyl)acetonitrile?
A1: this compound serves as a key starting material for synthesizing various heterocyclic compounds, particularly benzofurans [, ]. These compounds are important structural motifs in pharmaceuticals and materials science.
Q2: Can you elaborate on the synthesis of benzofurans from this compound?
A2: Several methods utilize this compound for benzofuran synthesis. One approach involves palladium-catalyzed coupling with arylboronic acids, followed by intramolecular annulation []. Alternatively, a transition-metal-free route utilizes 2-halobenzaldehydes in a base-mediated domino reaction to construct the benzofuran core [].
Q3: Are there any other heterocycles accessible from this compound?
A3: Yes, this compound can be reacted with 4,6-dichloropyrimidine-5-carbaldehyde to synthesize benzofuran-fused pyrido[4,3-d]pyrimidines via a catalyst-free domino reaction []. These compounds have shown promising antitumor activity.
Q4: What are the advantages of using this compound in these syntheses?
A4: this compound offers several benefits:
Q5: Can this compound itself be synthesized efficiently?
A5: Yes, a concise synthesis utilizes o-quinone methides generated in situ from 2-(1-tosylalkyl)phenols. These intermediates react with trimethylsilyl cyanide to afford (2-Hydroxyphenyl)acetonitriles [, ].
Q6: Does the structure of this compound offer clues to its reactivity?
A6: Absolutely! The presence of both a phenolic hydroxyl group and a nitrile group in proximity allows for diverse reactivity:
Q7: Are there any reported large-scale applications of these synthetic methods?
A7: While most research focuses on developing and optimizing the synthetic methodologies, some protocols using this compound can be scaled up to gram quantities without significant yield reduction []. This suggests potential for larger-scale applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3'-Fluoro-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B171649.png)




![2-[4-(Aminomethyl)phenyl]benzonitrile](/img/structure/B171671.png)


![2-Ethoxy-1-[[2'-[1-(trityl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester (Candesartan Impurity)](/img/structure/B171679.png)
